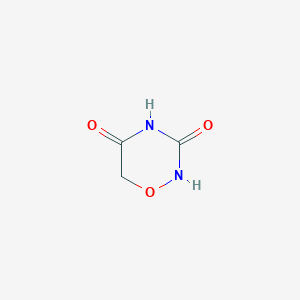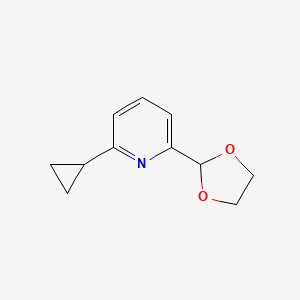
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile is a chiral compound with significant potential in various scientific fields. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of a hydroxyl group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed . Another method involves the use of glycine ethyl ester as a raw material, followed by amino-added protective group and ring closure reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .
Comparación Con Compuestos Similares
rac-(3R,4S)-4-hydroxyoxolane-3-carbonitrile can be compared with other similar compounds, such as:
Rel-(3r,4s)-4-ethyltetrahydrofuran-3-ol: Similar in structure but with an ethyl group instead of a nitrile group.
Rel-(3r,4s)-1-methyl-4-(p-tolyl)piperidin-3-yl)methanol: Contains a piperidine ring instead of an oxolane ring.
Rel-(3r,4s)-3-methoxy-4-methylaminopyrrolidine: Contains a pyrrolidine ring and different functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(3R,4S)-4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,2-3H2/t4-,5-/m1/s1 |
Clave InChI |
KZVPMNPHZILVPO-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CO1)O)C#N |
SMILES canónico |
C1C(C(CO1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[[[3-chloro-5-methoxybenzo[b]thien-2yl]carbonyl]amino]benzoate](/img/structure/B8436274.png)






![(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[2-iodo-5-(trifluoromethyl)benzyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8436328.png)


